{2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
Description
Properties
IUPAC Name |
2-[2-[[acetyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-9(2)14(10(3)15)7-11-5-4-6-13(11)8-12(16)17/h9,11H,4-8H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOGNPKFXSYQLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN1CC(=O)O)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of the Pyrrolidine Core
The pyrrolidine ring is synthesized via hydrogenation of 2-methylpyrroline, a cost-effective starting material compared to other precursors. This step is pivotal for establishing the stereochemistry of the final compound.
Hydrogenation Conditions :
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Catalyst : Platinum-based catalysts, such as platinum(IV) oxide (PtO₂) or 5% platinum on carbon (Pt/C), are employed for their high activity and selectivity.
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Solvent System : A mixture of ethanol and methanol (2:1 to 3:1 v/v) ensures optimal solubility of the substrate and catalyst.
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Reaction Parameters : Reactions are conducted under hydrogen gas (1–3 atm) at ambient to slightly elevated temperatures (25–50°C), achieving near-quantitative conversion.
Enantiomeric Control :
The use of chiral catalysts or resolution agents during hydrogenation enables the production of (R)- or (S)-2-methylpyrrolidine with enantiomeric excess (ee) >98%. For example, tartaric acid derivatives (L-tartrate or D-tartrate) are used to isolate enantiopure salts.
Introduction of the Acetyl-Isopropyl-Amino Group
The acetyl-isopropyl-amino side chain is introduced via acylation of the pyrrolidine amine. This step requires careful selection of acylating agents and reaction conditions to avoid over-acylation or racemization.
Acylation Methods :
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Reagents : Acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine or pyridine) facilitates N-acylation.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) is preferred for its inertness and ability to dissolve both the amine and acylating agent.
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Temperature : Reactions are conducted at 0–25°C to minimize side reactions, with completion typically within 2–4 hours.
Selectivity Considerations :
Steric hindrance from the isopropyl group directs acylation to the primary amine, ensuring regioselective functionalization.
Coupling with the Acetic Acid Moiety
The final step involves coupling the functionalized pyrrolidine with acetic acid. This is achieved through activation of the carboxylic acid group followed by nucleophilic substitution.
Activation Strategies :
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Carbodiimide Coupling : Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) paired with hydroxybenzotriazole (HOBt) facilitate the formation of an active ester intermediate.
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Alternative Agents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offer higher efficiency in polar aprotic solvents such as dimethylformamide (DMF).
Reaction Optimization :
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Solvent : DMF or acetonitrile enhances reactant solubility and reaction rates.
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Temperature : Reactions proceed at 25–40°C, with completion monitored via thin-layer chromatography (TLC) or HPLC.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the most widely reported preparation routes:
Key Observations :
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The hydrogenation-acylation-coupling route offers superior enantiocontrol and scalability, making it the preferred method for large-scale synthesis.
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Direct alkylation routes, while simpler, suffer from lower yields and moderate stereoselectivity.
Purification and Characterization
Purification Techniques :
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Liquid-Liquid Extraction : Ethyl acetate/water systems remove unreacted starting materials and byproducts.
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Column Chromatography : Silica gel with gradients of ethyl acetate in hexanes isolates the target compound with >95% purity.
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Crystallization : Enantiopure forms are obtained via recrystallization from ethanol/water mixtures.
Characterization Data :
-
Spectroscopic Data :
Challenges and Mitigation Strategies
Racemization During Acylation :
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Cause : Prolonged reaction times or elevated temperatures.
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Solution : Use of low temperatures (0–5°C) and short reaction durations.
Byproduct Formation in Coupling :
Chemical Reactions Analysis
Types of Reactions
{2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid exhibits several promising biological activities:
- Antiviral Properties : Studies suggest that this compound may inhibit viral replication by interacting with viral proteins or enzymes, potentially leading to the development of new antiviral therapies.
- Antimicrobial Effects : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential applications in treating infections.
- Neuroactive Effects : The presence of the amino group may facilitate interactions with neurotransmitter systems, suggesting possible implications for mood regulation and cognitive functions.
- Anti-inflammatory Activity : Compounds containing acetic acid moieties have been linked to anti-inflammatory effects in multiple studies, which could be beneficial in managing inflammatory conditions.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antiviral Research : A study published in a peer-reviewed journal examined the compound's ability to inhibit specific viral enzymes, demonstrating significant antiviral activity against certain strains. Further investigations are needed to elucidate the precise mechanisms involved.
- Neuropharmacological Effects : Another research project focused on evaluating the compound's impact on neurotransmitter systems in animal models, suggesting potential benefits for mood disorders.
- Anti-inflammatory Studies : Experimental results indicated that derivatives of this compound exhibited anti-inflammatory properties in vitro, opening avenues for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl-isopropyl-amino group may play a key role in binding to these targets, while the pyrrolidine ring and acetic acid moiety contribute to the overall stability and activity of the compound. The exact pathways and molecular interactions are subject to ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparisons
The following compounds exhibit structural similarities to {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, as quantified by similarity scores (0.68–0.76) based on functional group alignment and backbone structure :
Table 1: Key Structural and Physical Properties of Comparable Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Differences |
|---|---|---|---|---|---|
| This compound | Not provided | C12H22N2O3 | 242.32 | 1.00 (Reference) | Acetyl-isopropyl-amino substituent |
| 2-(Pyrrolidin-1-yl)acetic acid | 6628-74-6 | C6H11NO2 | 129.16 | 0.76 | Lacks acetyl-isopropyl-amino group |
| 2-(Pyrrolidin-1-yl)acetic acid hydrochloride | 98019-65-9 | C6H12ClNO2 | 165.62 | 0.74 | Hydrochloride salt form of the above |
| 4-Oxo-2-azetidinecarboxylic acid | 24860-46-6 | C4H5NO3 | 115.09 | 0.71 | Azetidine ring with ketone group |
| 2-(2-Oxopiperazin-1-yl)acetic acid | 171263-26-6 | C6H10N2O3 | 158.16 | 0.68 | Piperazine ring with ketone |
| 2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid | 155681-21-3 | C7H13NO3 | 159.19 | N/A | Hydroxymethyl substituent instead of acetyl-isopropyl-amino |
Key Observations:
2-(Pyrrolidin-1-yl)acetic acid (similarity score 0.76): The closest structural analog, differing only in the absence of the acetyl-isopropyl-amino group. Lower molecular weight (129.16 vs. 242.32) and simpler structure may enhance solubility but reduce target specificity in biological systems .
2-[2-(Hydroxymethyl)pyrrolidin-1-yl]acetic acid: Contains a hydroxymethyl group instead of the acetyl-isopropyl-amino substituent.
4-Oxo-2-azetidinecarboxylic acid (similarity score 0.71):
- Features a smaller azetidine ring with a ketone group, reducing ring strain but limiting steric bulk compared to pyrrolidine derivatives.
2-(2-Oxopiperazin-1-yl)acetic acid (similarity score 0.68):
- Piperazine ring introduces additional nitrogen atoms, which may enhance hydrogen-bonding interactions in drug-receptor binding.
Biological Activity
The compound {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, also known by its CAS number 1353958-27-6, is a synthetic organic molecule characterized by a pyrrolidine ring, an acetic acid moiety, and an acetyl-isopropyl-amino group. This structural complexity suggests potential interactions with biological systems, making it a subject of interest in medicinal chemistry.
The compound has a molecular weight of approximately 242.319 g/mol. It exhibits notable physical properties such as:
- Boiling Point: 392.1 ± 17.0 °C (predicted)
- Density: 1.099 ± 0.06 g/cm³ (predicted)
- pKa: 2.47 ± 0.10 (predicted) .
Biological Activity Overview
Research indicates that {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid may exhibit various biological activities, particularly in the context of antiviral properties. Its potential therapeutic applications include:
- Antiviral Properties: Preliminary studies suggest that this compound may inhibit viral replication through direct interaction with viral enzymes or proteins, although detailed mechanisms are still under investigation .
- Neuroactive Effects: The presence of the amino group suggests possible interactions with neurotransmitter systems, which could influence mood or cognitive functions .
- Anti-inflammatory Activity: Compounds containing acetic acid moieties have been linked to anti-inflammatory effects in various studies, indicating potential therapeutic applications in inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the biological activity of {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Pyrrolidine ring, Acetyl-isopropyl-amino group | Antiviral potential |
| 4-Aminopyrrolidine | Pyrrolidine ring, amino group | Antidepressant activity |
| Isopropylamine | Simple amine structure | Used in various chemical syntheses |
This comparison highlights the unique structure of {(S)-2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid and its potential distinct biological properties .
Case Studies and Research Findings
Recent studies have explored the interactions of this compound with specific viral proteins and its efficacy compared to existing antiviral agents. For instance:
- Interaction studies have focused on binding affinities to viral proteases, suggesting that the compound may act as a competitive inhibitor .
- In vitro assays have demonstrated that compounds with similar structural motifs exhibit significant antiviral activity against various viruses, including coronaviruses .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {2-[(Acetyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
- Step 1 : Alkylation of pyrrolidine with a bromoacetyl group to form the pyrrolidin-1-yl-acetic acid backbone .
- Step 2 : Introduction of the isopropyl-amino group via reductive amination, followed by acetylation using acetic anhydride .
- Optimization : Yield improvements (≥70%) are achievable by controlling reaction temperature (0–5°C for acetylation) and using catalysts like DMAP (4-dimethylaminopyridine) for ester-to-amide conversions .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Analytical Workflow :
- NMR : H NMR should show characteristic peaks for the pyrrolidine ring (δ 1.8–2.2 ppm, multiplet) and acetyl group (δ 2.1 ppm, singlet). C NMR confirms the carboxylic acid (δ ~170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H] at m/z 271.2 for CHNO) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- In vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) affect its binding affinity to biological targets?
- SAR Strategy :
- Replace the acetyl-isopropyl group with bulkier tert-butyl or cyclic amines (e.g., piperidine) to assess steric effects.
- Compare IC values in enzyme assays. For example, a chlorophenyl analog (IC = 0.8 µM vs. 5.2 µM for the parent compound) showed enhanced activity due to hydrophobic interactions .
Q. What advanced analytical methods resolve discrepancies in solubility and stability data?
- Techniques :
- HPLC-PDA : Quantify degradation products under stressed conditions (e.g., 40°C/75% RH for 14 days).
- LC-MS/MS : Detect oxidation products (e.g., N-oxide derivatives) with a C18 column and 0.1% formic acid mobile phase .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Chiral Synthesis :
- Use Evans’ oxazolidinone auxiliaries or asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the acetyl-isopropylamino center .
- Chiral HPLC (e.g., Chiralpak IA column) validates enantiomeric excess (>98%) .
Q. What in vivo models are appropriate for assessing its pharmacokinetics and toxicity?
- PK/PD Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
